molecular formula C8H13NO2S B13178155 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione

4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione

Cat. No.: B13178155
M. Wt: 187.26 g/mol
InChI Key: XOEUGSGDEBNUAB-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) modified with two sulfonyl oxygen atoms (1,1-dione) and a prop-2-yn-1-ylamino substituent at the 4-position. The propynyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and cross-coupling reactions .

Properties

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1,1-dioxo-N-prop-2-ynylthian-4-amine

InChI

InChI=1S/C8H13NO2S/c1-2-5-9-8-3-6-12(10,11)7-4-8/h1,8-9H,3-7H2

InChI Key

XOEUGSGDEBNUAB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCS(=O)(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of prop-2-yn-1-amine with a thiane derivative under specific conditions. One common method involves the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are known for their efficiency and reliability . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher throughput. The use of automated systems also minimizes human error and enhances safety during the production process .

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione involves its ability to form covalent bonds with target molecules. This is facilitated by the presence of the prop-2-yn-1-ylamino group, which can undergo nucleophilic addition and substitution reactions. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione (Target Compound) Prop-2-yn-1-ylamino C₈H₁₁NO₂S ~185.07 Terminal alkyne for reactivity
4-Acetyl-1lambda6-thiane-1,1-dione Acetyl (C(O)CH₃) C₇H₁₂O₃S 176.23 Ketone group; potential electron-withdrawing
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione Tetrahydroquinolin-6-ylamino C₁₄H₁₈N₂O₃S 294.37 Aromatic fused ring system; π-π interactions
4-(Piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione Piperidinyl (N-linked six-membered ring) C₉H₁₈N₂O₂S 218.32 Secondary amine; enhanced basicity
4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione Thienylmethyl (S-containing aromatic) C₁₀H₁₃NO₂S₂ 243.34 Sulfur-rich; potential redox activity
4-Ethoxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride Ethoxy and methylaminomethyl C₉H₂₀ClNO₃S 257.78 Branched substituents; hydrochloride salt

Functional and Reactivity Comparisons

Reactivity of the Propynyl Group :
The target compound’s terminal alkyne enables participation in Huisgen cycloaddition (click chemistry), making it valuable for bioconjugation and polymer synthesis. This contrasts with the acetyl group in 4-acetyl-1lambda6-thiane-1,1-dione , which is electron-withdrawing and may stabilize adjacent electrophilic centers .

Aromatic vs. Aliphatic Substituents: The tetrahydroquinoline derivative (C₁₄H₁₈N₂O₃S) incorporates a fused aromatic system, likely enhancing π-π stacking interactions in biological targets compared to the aliphatic propynyl group in the target compound .

Solubility and Basicity :
The piperidinyl substituent in 4-(piperidin-1-yl)-1lambda6-thiomorpholine-1,1-dione introduces a basic nitrogen, likely improving water solubility relative to the neutral propynyl group .

Biological Activity

Introduction

4-[(Prop-2-yn-1-yl)amino]-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly in the context of anticancer properties.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 1153292-90-0
Molecular Formula C7H11N O2 S
Molecular Weight 173.23 g/mol
SMILES Notation O=S1(=O)CCN(CC#C)CC1

The compound is characterized by a thiane ring with a propynyl amino substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Viability Assays : The compound was tested against various cancer cell lines using MTT assays. Results showed that it inhibited cell proliferation effectively in specific cancer types, including breast cancer (MCF-7) and lung carcinoma (A549) cells .
  • Mechanism of Action : The anticancer effect is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Studies have demonstrated that compounds containing similar structural motifs can activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
  • Selectivity : Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for clinical applications .

Case Studies

Case Study 1: Breast Cancer (MCF-7 Cells)
In a study evaluating the cytotoxic effects of various thiane derivatives, this compound was shown to significantly reduce cell viability at concentrations as low as 50 µM. The mechanism involved DNA fragmentation assays indicating apoptosis without necrosis, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Lung Cancer (A549 Cells)
Another investigation focused on the effects of this compound on A549 lung carcinoma cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study also reported modulation of oxidative stress markers and apoptosis-related proteins .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various targets involved in cancer progression:

Target ProteinBinding Affinity (kcal/mol)
Carbonic Anhydrase IX-8.5
Bcl-xL-7.9
Caspase 3-9.0

These findings suggest that the compound may interact with key proteins involved in tumor growth and survival, providing insights into its mechanism of action.

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